molecular formula C23H21ClFN3O4S2 B2694178 N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-64-1

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2694178
M. Wt: 522.01
InChI Key: YFQDSPKLSRBEOP-UHFFFAOYSA-N
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Description

“N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a chemical compound with the molecular formula CHClNOS . It is also known by other names such as N-(4-[(4-chlorophenyl)sulfonyl]amino)phenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of CHClNOS . The average mass is 324.783 Da and the monoisotopic mass is 324.033539 Da .

Scientific Research Applications

Sulfonamides constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products . These applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

For example, a study reported the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the named compound from a methanolic solution . The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .

properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O4S2/c1-2-33(29,30)27-18-11-7-16(8-12-18)22-15-23(20-5-3-4-6-21(20)25)28(26-22)34(31,32)19-13-9-17(24)10-14-19/h3-14,23,27H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQDSPKLSRBEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

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